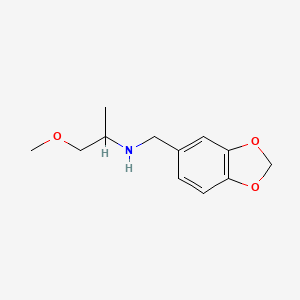

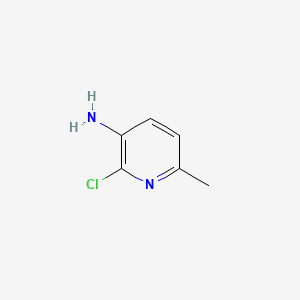

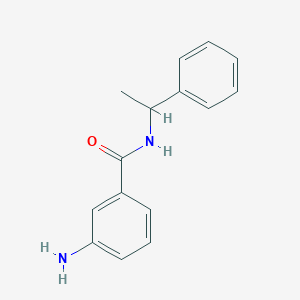

![molecular formula C21H22N2O5 B1272783 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid CAS No. 337482-89-0](/img/structure/B1272783.png)

4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid, is a derivative of pyrazole, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the cycloaddition of 1,3-dipolar reagents to Michael acceptors, as described in the synthesis of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the regioselective cyclocondensation reactions reported for the synthesis of succinyl-spaced pyrazoles . These methods typically involve the reaction of hydrazides with substituted alkenes or alkynes to form the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups. In the case of the compound mentioned, methoxyphenyl groups are attached to the pyrazole ring. The crystal structure of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, shows that it crystallizes in the trigonal space group with specific cell parameters and features intermolecular hydrogen bonds that stabilize the crystal packing .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including cycloadditions, substitutions, and redox reactions. The antioxidant activity of some pyrazole derivatives is attributed to their ability to act as radical scavengers, as seen in the study where compounds with methoxy substituents on the aromatic ring displayed greater antioxidant activity . This suggests that the compound may also participate in similar redox reactions due to the presence of methoxyphenyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of methoxy groups can affect the solubility, melting point, and reactivity of the compound. The spectroscopic evaluation, including FT-IR and FT-NMR, provides insights into the functional groups and the overall molecular conformation . Additionally, the small energy gap between the frontier molecular orbitals of a related compound indicates potential nonlinear optical activity, which could also be relevant for the compound of interest .

Applications De Recherche Scientifique

Synthesis and Structural Evaluations

- The compound exhibits interesting structural properties, such as a small energy gap between the frontier molecular orbitals, which is responsible for its nonlinear optical activity. This characteristic has been demonstrated through a combined experimental and theoretical study, highlighting its potential in materials science and optical applications (Ö. Tamer et al., 2015).

Antimicrobial Properties

- A series of pyrazoline derivatives, including the subject compound, has been synthesized and evaluated for antimicrobial activity. These compounds have shown significant effectiveness, with some exhibiting higher antimicrobial activity than standard drugs. This suggests potential applications in developing new antimicrobial agents (Satyender Kumar et al., 2012).

Antioxidant Activity

- Research indicates that pyrazoline derivatives, including the mentioned compound, possess notable antioxidant properties. Compounds with methoxy substituents on the aromatic ring, in particular, have displayed greater antioxidant activity. This could be valuable in the development of new antioxidant agents for various applications (G. Lavanya et al., 2014).

Corrosion Inhibition in Petroleum Industry

- Pyrazol derivatives, including this compound, have been explored for their potential in corrosion inhibition, especially in the context of the petroleum industry. Their effectiveness in mitigating steel corrosion in acidic environments has been demonstrated, suggesting a significant application in industrial maintenance (Ambrish Singh et al., 2020).

Potential in Cancer Research

- Compounds of the 4-oxo-butenoic acid derivatives class, to which the subject compound belongs, have been identified as potential anti-tumor agents against human breast carcinoma. This underlines the importance of further exploration of these compounds in cancer research and therapy (D. Miles et al., 1958).

Propriétés

IUPAC Name |

4-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-27-16-7-3-14(4-8-16)18-13-19(15-5-9-17(28-2)10-6-15)23(22-18)20(24)11-12-21(25)26/h3-10,19H,11-13H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDYFXWEZZCDMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387034 |

Source

|

| Record name | 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |

CAS RN |

337482-89-0 |

Source

|

| Record name | 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

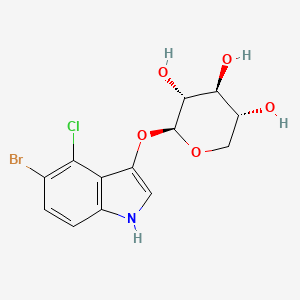

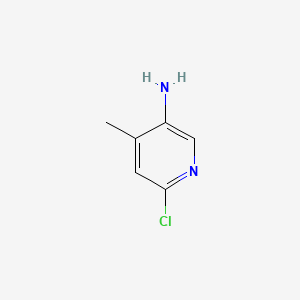

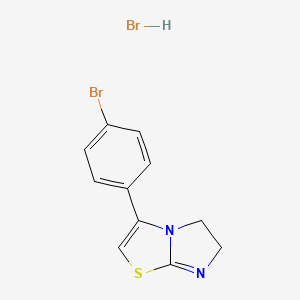

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)